![molecular formula C14H10N4O2S2 B2768434 5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 878061-47-3](/img/structure/B2768434.png)
5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
The compound “5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including a furan, a benzo[d]thiazole, and an oxadiazole . These types of compounds are often studied for their potential biological activities .
Scientific Research Applications
- Advantages : These bio-renewable monomers offer low toxicity and can replace traditional phthalic moieties in polyethylene terephthalate (PET) resins .
- Advantages : FDMC can potentially replace 2,5-furandicarboxylic acid (FDCA) in bioplastics production, contributing to sustainability and reduced environmental impact .
Epoxy Resins and Polymers
Bioplastics Synthesis
Pharmaceuticals and Agrochemicals
Mechanism of Action
Mode of Action
It’s known that the compound has been used as a luminescent material . This suggests that it may interact with its targets by influencing the energy states of the molecules, leading to the emission of light.
Biochemical Pathways
The compound has been associated with the emission of light, suggesting that it may be involved in energy transfer pathways . .
Result of Action
The compound has been used as a luminescent material , indicating that it may influence the energy states of molecules, leading to the emission of light. This suggests that the molecular and cellular effects of the compound’s action may involve changes in energy states and light emission.
properties
IUPAC Name |
5-(furan-2-yl)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S2/c1-21-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-19-10/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRCVBRYIFJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine |
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